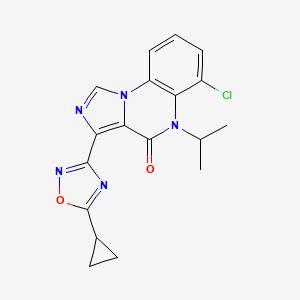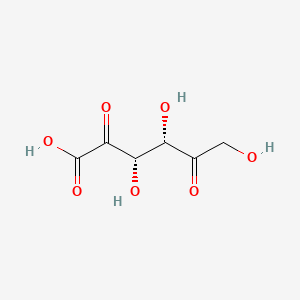
2,5-didehydro-D-gluconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-didehydro-D-gluconic acid is a diketoaldonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 2,5-didehydro-D-gluconate.
Applications De Recherche Scientifique
Enhanced Production of 2-Keto-D-Gluconic Acid Research shows that 2-Keto-D-Gluconic Acid (2KGA), a chemical intermediate used in various industries, can be effectively produced by overexpressing the ga2dh gene in Gluconobacter oxydans. This process enhances the conversion of glucose and gluconic acid to 2KGA, achieving high productivities and yields, which could have significant implications for its industrial production (Li et al., 2016).
Mutant Strains for Improved 5-Keto-D-Gluconic Acid Production A Gluconobacter oxydans mutant strain, with the inactivation of the membrane-bound gluconate-2-dehydrogenase complex, shows promise in converting glucose almost entirely to 5-Keto-D-Gluconic Acid (5-KGA). This approach could lead to more efficient industrial production of 5-KGA, a precursor to l-(+)-tartaric acid (Elfari et al., 2005).
Substrate Selectivity and Multienzyme System for 2,5-Diketo-D-Gluconic Acid Production Gluconobacter oxydans is identified as favoring gluconic acid as a substrate for producing 2,5-Diketo-D-Gluconic Acid (2,5-DKG), which is a critical step in synthesizing 2-Keto-L-Gulonic Acid, a direct precursor of L-Ascorbic Acid. This research highlights a multienzyme system approach that improves the efficiency of this conversion process (Ji & Gao, 2001).
Quantitative Analysis Techniques The development of high-performance liquid chromatography for analyzing various gluconic acids, including 2,5-Diketo-D-Gluconic Acid, provides a valuable tool for researchers and industries to accurately measure these compounds in biological fluids, aiding in more precise and efficient production processes (Blake et al., 1984).
Improving 2,5-Diketo-D-Gluconate Production Efficiency A study focused on enhancing the production of 2,5-Diketo-D-Gluconic Acid (2,5-DKG) by addressing issues like non-enzymatic browning. The research successfully increased the yield of 2,5-DKG significantly, which could be crucial in streamlining the process of converting D-Glucose to 2-Keto-L-Gulonic Acid (2-KLG) (Li et al., 2022).
Propriétés
Numéro CAS |
2595-33-7 |
|---|---|
Nom du produit |
2,5-didehydro-D-gluconic acid |
Formule moléculaire |
C6H8O7 |
Poids moléculaire |
192.12 g/mol |
Nom IUPAC |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/t3-,4+/m1/s1 |
Clé InChI |
RXMWXENJQAINCC-DMTCNVIQSA-N |
SMILES isomérique |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(=O)C(=O)O)O)O)O |
SMILES canonique |
C(C(=O)C(C(C(=O)C(=O)O)O)O)O |
Autres numéros CAS |
2595-33-7 |
Synonymes |
2,5-diketogluconic acid 2,5-diketogluconic acid, calcium salt 2,5-diketogluconic acid, calcium salt, (threo)-isomer D-threo-2,5-hexodiulosonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)


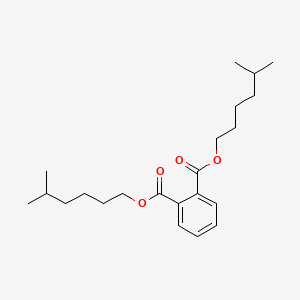

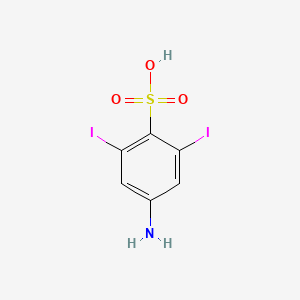

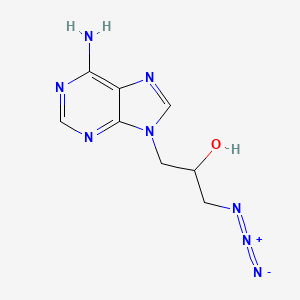
![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)

